Binding Affinity vs. Analogues and Kobe0065
Abd-7 binds to KRAS with a Kd of 51 nM, representing a >390-fold improvement in affinity compared to the structurally related but inactive analog Abd-2, and a 4.3-fold improvement over Abd-5 (220 nM). Abd-6 (38 nM) shows slightly higher affinity but with distinct selectivity profile differences [1]. Compared to the classical Ras-Raf inhibitor Kobe0065 (Ki = 46 µM for H-Ras·GTP-c-Raf-1 binding), Abd-7 demonstrates approximately 900-fold higher apparent affinity .
| Evidence Dimension | Binding affinity (Kd or Ki) |
|---|---|
| Target Compound Data | Kd = 51 nM (KRASG12V) |
| Comparator Or Baseline | Abd-2: Kd >20 µM (inactive); Abd-5: Kd = 220 nM; Abd-6: Kd = 38 nM; Kobe0065: Ki = 46 ± 13 µM |
| Quantified Difference | Abd-7 vs. Abd-2: >390-fold improvement; Abd-7 vs. Abd-5: 4.3-fold improvement; Abd-7 vs. Kobe0065: ~900-fold improvement |
| Conditions | SPR (Biacore) with KRASG12V-GppNHp for Abd series; competitive binding assay with H-Ras·GTP and c-Raf-1 RBD for Kobe0065 |
Why This Matters
Affinity directly correlates with cellular potency in this series; higher affinity reduces the concentration required for target engagement and improves the probability of observing phenotype-specific effects in cellular assays.
- [1] Quevedo, C. E., Cruz-Migoni, A., Bery, N., et al. (2018). Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment. Nature Communications, 9, 3169. Supplementary Figure 6. View Source
